difference between cis- and trans-1,2-cyclooctanediol
difference between cis- and trans-1,2-cyclooctanediol
This guide details the structural, synthetic, and functional distinctions between cis- and trans-1,2-cyclooctanediol. It is written for researchers requiring actionable protocols and mechanistic insight.
Structural Dynamics, Synthetic Protocols, and Analytical Differentiation
Executive Summary
The distinction between cis- and trans-1,2-cyclooctanediol extends beyond simple diastereomerism; it represents a fundamental divergence in medium-ring conformational analysis.
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The cis-isomer (typically meso) is characterized by accessible syn-clinal geometry, facilitating intramolecular hydrogen bonding and cyclic acetal formation.
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The trans-isomer (chiral, resolvable enantiomers) exhibits significant torsional strain. Unlike cyclohexane analogs, the trans-1,2-relationship in cyclooctane does not guarantee a rigid anti-periplanar conformation due to the flexibility of the boat-chair (BC) and crown conformers.
This guide provides validated workflows for synthesizing both isomers from a common precursor and determining their stereochemistry through chemical probing.
Structural & Conformational Dynamics
The Medium-Ring Effect
Cyclooctane possesses unique conformational mobility (I-strain). Unlike the rigid chair of cyclohexane, cyclooctane interconverts between the boat-chair (BC) and crown conformations.
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cis-1,2-Cyclooctanediol: In the lowest energy conformation, the hydroxyl groups adopt a syn-clinal (gauche) relationship. This proximity allows for a strong intramolecular hydrogen bond (
), stabilizing the molecule and lowering the oxidation potential of the O-H bonds. -
trans-1,2-Cyclooctanediol: The trans isomer cannot easily adopt a perfect anti-periplanar (
) geometry without incurring severe transannular strain. Consequently, the dihedral angle often deviates significantly from ideal staggered projections, leading to higher ground-state energy compared to the cis isomer.
Visualization of Stereochemical Logic
Figure 1: Divergent synthesis and chemical reactivity probe. The acetonide test is the definitive "Go/No-Go" confirmation of stereochemistry.
Synthetic Protocols
Synthesis of cis-1,2-Cyclooctanediol (Upjohn Method)
Mechanism: Concerted syn-addition via a cyclic osmate ester. Target Yield: >85% | MP: 78–80 °C
Reagents:
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cis-Cyclooctene (1.0 eq)
-
Osmium Tetroxide (OsO
) (0.01 eq, 2.5 wt% in t-BuOH) -
N-Methylmorpholine N-oxide (NMO) (1.2 eq)
-
Solvent: Acetone/Water (10:1 v/v)
Protocol:
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Preparation: In a round-bottom flask, dissolve cis-cyclooctene (10 mmol) in Acetone/Water (50 mL).
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Oxidant Addition: Add NMO (12 mmol) in one portion.
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Catalysis: Caution: OsO
is volatile and highly toxic. In a fume hood, add the OsO solution dropwise. The solution will turn dark brown/black. -
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (SiO
, 50% EtOAc/Hexane; stain with KMnO ). -
Quench: Add solid sodium metabisulfite (Na
S O , 1.5 g) and stir for 30 minutes to reduce residual Os(VIII) to insoluble Os(IV) (black precipitate). -
Workup: Filter through a pad of Celite. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from hot hexane or purify via flash chromatography (EtOAc/Hexane).
Synthesis of trans-1,2-Cyclooctanediol
Mechanism: Epoxidation followed by acid-catalyzed anti-opening (S
Reagents:
-
cis-Cyclooctene (1.0 eq)
-
m-Chloroperbenzoic acid (mCPBA) (1.1 eq)
-
Sulfuric acid (H
SO ) (10% aq) -
Solvent: Dichloromethane (DCM)
Protocol:
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Epoxidation: Dissolve cis-cyclooctene (10 mmol) in DCM (40 mL) at 0 °C. Slowly add mCPBA (11 mmol). Stir at 0 °C
RT for 4 hours. -
Epoxide Isolation: Wash with saturated NaHCO
(x3) to remove m-chlorobenzoic acid. Dry (MgSO ) and concentrate to obtain cis-cyclooctene oxide. -
Hydrolysis: Suspend the crude epoxide in water (20 mL) containing 1 mL of 10% H
SO . Heat to 60 °C for 3 hours. -
Workup: Cool to RT. Extract with EtOAc (3 x 30 mL). Wash combined organics with brine.
-
Purification: The trans-diol is more polar than the epoxide. Purify via column chromatography (100% EtOAc).
Analytical Differentiation
The following table summarizes the critical data points for distinguishing the isomers.
| Feature | cis-1,2-Cyclooctanediol | trans-1,2-Cyclooctanediol |
| Symmetry | Meso (achiral plane in avg conformation) | Chiral ( |
| Melting Point | 78–80 °C (Sharp) | Variable (often oil or broad range) |
| Acetonide Formation | Rapid (forms 2,2-dimethyl-hexahydro-cycloocta[d][1,3]dioxole) | No Reaction (Geometry prohibits ring closure) |
| IR Spectroscopy | Broad -OH stretch at lower freq (Intramolecular H-bond) | Sharp -OH stretch (Free -OH) |
| smaller coupling (syn-clinal, ~2-5 Hz) | larger coupling (anti-clinal, ~8-10 Hz)* |
*Note: J-values in cyclooctane are variable due to conformational flux; the Acetonide test is more reliable than NMR coupling alone.
The Acetonide Stress Test
This is the most robust method to validate your product.
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Dissolve 10 mg of the diol in 0.5 mL Acetone.
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Add a catalytic crystal of p-TsOH.
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Monitor via TLC after 15 minutes.
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Result A: New, less polar spot appears (
). Conclusion: cis-isomer.
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Applications in Drug Discovery
-
Ligand Design: The cis-diol backbone is frequently used to synthesize phospholane ligands for asymmetric hydrogenation. The cis-geometry is required to chelate metals effectively.
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Supramolecular Scaffolds: trans-1,2-cyclooctanediol derivatives are used to probe "inside-outside" stereochemistry in macrocyclic hosts due to their inherent chirality and ring strain.
References
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Conformational Analysis of Medium Rings: Allinger, N. L., & Pamphilis, N. A. (1971). Conformational Analysis. LXXVIII. The Medium Ring Effect.[1] Journal of Organic Chemistry. [Link]
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Synthesis via Upjohn Dihydroxylation: VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters. [Link]
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Epoxide Hydrolysis Kinetics: Whalen, D. L. (1973). Hydrolysis of Cyclooctene Oxide.[1] A Comparative Study. Journal of the American Chemical Society. [Link]
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Acetonide Formation as Stereochemical Probe: Brimacombe, J. S., et al. (1960). The Use of Acetone in the Examination of 1,2-Diols. Journal of the Chemical Society. [Link]
